Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-
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Overview
Description
Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, dichloro substitutions, and a pyrazolo[3,4-d]pyrimidine moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including altered cell signaling pathways and changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their substituents and overall structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have the same core structure but vary in their functional groups and substitutions.
Uniqueness
Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13Cl2N5O2S |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H13Cl2N5O2S/c1-10-14-9-21-17(22-18(14)24-23-10)11-2-5-13(6-3-11)25-28(26,27)16-8-12(19)4-7-15(16)20/h2-9,25H,1H3,(H,21,22,23,24) |
InChI Key |
RNKISESIRDOYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NC2=NN1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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